![molecular formula C11H11F3O3 B12602848 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one CAS No. 645389-27-1](/img/structure/B12602848.png)
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジヒドロキシ-4-[4-(トリフルオロメチル)フェニル]ブタン-2-オンは、トリフルオロメチルベンゼン類に属する有機化合物です。 これらの化合物は、1つ以上のトリフルオロメチル基で置換されたベンゼン環の存在を特徴としています
2. 製法
合成ルートと反応条件
3,4-ジヒドロキシ-4-[4-(トリフルオロメチル)フェニル]ブタン-2-オンの合成は、通常、適切な前駆体のアシル化を含む。 1つの方法は、1,1-ジメトキシ-1-(チエン-2-イル)プロパンをトリフルオロ酢酸無水物でアシル化することです 。反応条件には、通常、不要な副反応を防ぐために乾燥溶媒と無水試薬の使用が含まれます。
工業生産方法
この化合物の工業生産方法は、同様の合成ルートを大規模で行う場合があります。連続フローリアクターと自動システムの使用は、生産プロセスの効率と収率を高めることができます。さらに、環境に優しい溶媒や触媒の使用など、グリーンケミストリーの原則を適用して、環境への影響を最小限に抑えることができます。
3. 化学反応解析
反応の種類
3,4-ジヒドロキシ-4-[4-(トリフルオロメチル)フェニル]ブタン-2-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: 還元反応は、この化合物をアルコールまたは他の還元形に変換できます。
置換: トリフルオロメチル基は、適切な条件下で他の官能基で置換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムまたは三酸化クロムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核試薬が含まれます。反応条件は通常、目的の結果を保証するために、制御された温度、不活性雰囲気、および特定の溶媒を含みます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じさせる可能性があり、還元はアルコールを生じさせる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one typically involves the acylation of appropriate precursors. One method involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The reaction conditions often include the use of dry solvents and anhydrous reagents to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3,4-ジヒドロキシ-4-[4-(トリフルオロメチル)フェニル]ブタン-2-オンは、科学研究でいくつかの応用があります。
化学: この化合物は、有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: この化合物は、新しい薬剤の開発など、潜在的な治療的応用について調査されています。
産業: 独自の特性を持つ特殊化学薬品や材料の製造に使用されます。
作用機序
3,4-ジヒドロキシ-4-[4-(トリフルオロメチル)フェニル]ブタン-2-オンの作用機序は、特定の分子標的や経路との相互作用を含みます。 トリフルオロメチル基は、化合物の親油性と代謝安定性を高めることができ、生物学的膜やタンパク質とより効果的に相互作用することを可能にします 。この化合物は、特定の構造と官能基に応じて、酵素阻害剤または受容体モジュレーターとして作用する可能性があります。
類似化合物との比較
類似化合物
4-(トリフルオロメチル)ベンジルアミン: この化合物は、トリフルオロメチル基も含有しており、さまざまな誘導体の合成に使用されます.
4-(トリフルオロメチル)フェノール: 別のトリフルオロメチル置換ベンゼン誘導体で、化学的性質と用途が異なります.
独自性
3,4-ジヒドロキシ-4-[4-(トリフルオロメチル)フェニル]ブタン-2-オンは、独特の化学反応性と生物活性を付与する官能基の特定の組み合わせによってユニークです
特性
CAS番号 |
645389-27-1 |
|---|---|
分子式 |
C11H11F3O3 |
分子量 |
248.20 g/mol |
IUPAC名 |
3,4-dihydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H11F3O3/c1-6(15)9(16)10(17)7-2-4-8(5-3-7)11(12,13)14/h2-5,9-10,16-17H,1H3 |
InChIキー |
HLFCYIVYTAYUAF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


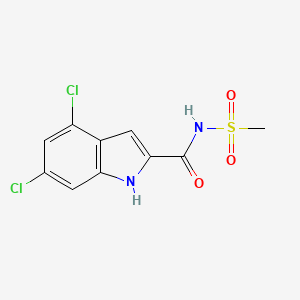
methanone](/img/structure/B12602771.png)
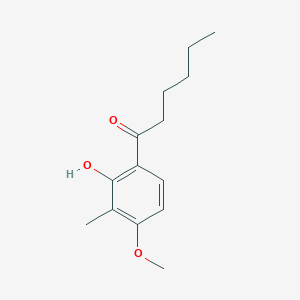
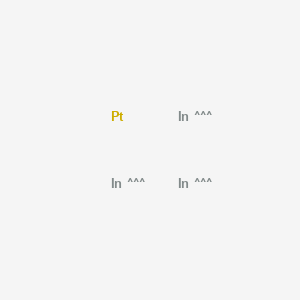
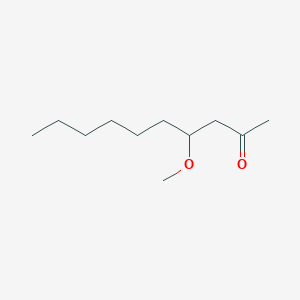
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)



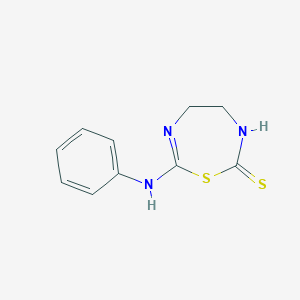
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

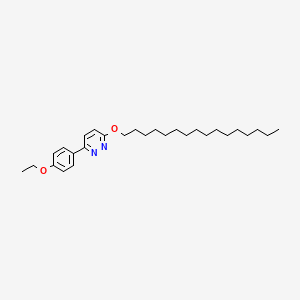
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
